3,5-Dibromothiophene-2-carbaldehyde

Catalog No.
S1916349
CAS No.
23688-07-5
M.F
C5H2Br2OS
M. Wt
269.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromothiophene-2-carbaldehyde

CAS Number

23688-07-5

Product Name

3,5-Dibromothiophene-2-carbaldehyde

IUPAC Name

3,5-dibromothiophene-2-carbaldehyde

Molecular Formula

C5H2Br2OS

Molecular Weight

269.94 g/mol

InChI

InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H

InChI Key

SKGGLYBEXSUWBT-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1Br)C=O)Br

Canonical SMILES

C1=C(SC(=C1Br)C=O)Br

Organic Electronics

Specific Scientific Field: The specific scientific field for this application is Organic Electronics .

Comprehensive Summary of the Application: 3,5-Dibromothiophene-2-carbaldehyde is used in the synthesis of tetrathienoacene, an important building block of conjugated organic materials . These materials are used in various organic electronics devices, such as organic field effect transistors (OFET), which are key elements in organic microcircuits, radio frequency identification (RFID), optical and chemical sensors, and so on .

Methods of Application or Experimental Procedures: The synthesis route involves the preparation of 3-bromothieno[3,2-b]thiophene from 3,4-dibromothiophene, followed by the preparation of the corresponding disulfide and oxidative ring closure to produce tetrathienoacene .

Results or Outcomes Obtained: Research in this field shows that conjugated semiconductor materials based on tetrathienoacene derivatives show their high practical potential due to strong intermolecular interactions, extensive intramolecular π-conjugation, and close intermolecular π–π stacking .

Synthesis of Thiophene-Based Conjugated Polymers

Specific Scientific Field: The specific scientific field for this application is Polymer Chemistry .

Comprehensive Summary of the Application: 3,5-Dibromothiophene-2-carbaldehyde is used in the synthesis of thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them a center of attention for researchers designing novel strategies to reach more efficient materials for electronic applications .

Methods of Application or Experimental Procedures: The synthesis of these polymers involves the use of nickel- and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Results or Outcomes Obtained: The synthesized polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .

3,5-Dibromothiophene-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with bromine atoms and an aldehyde functional group. The molecular formula for this compound is C5_5H2_2Br2_2OS. The presence of the thiophene ring contributes to its aromatic properties, while the aldehyde group allows for various chemical reactivity, making it a versatile intermediate in organic synthesis.

  • Condensation Reactions: The aldehyde group can react with nucleophiles such as amines and hydrazines to form imines and hydrazones, respectively.
  • Suzuki Coupling: This compound can undergo cross-coupling reactions with arylboronic acids to yield various aryl-substituted thiophenes .
  • Reduction Reactions: The aldehyde functionality can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

The synthesis of 3,5-dibromothiophene-2-carbaldehyde typically involves several steps:

  • Starting Material: The synthesis often begins with 2,5-dibromothiophene.
  • Formylation Reaction: A common method to introduce the aldehyde group is through a Vilsmeier-Haack reaction or similar formylation methods using reagents like phosphorus oxychloride and dimethylformamide .
  • Purification: The final product is usually purified through recrystallization or chromatography techniques.

3,5-Dibromothiophene-2-carbaldehyde has several applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: This compound can be utilized in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
  • Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications based on their biological activity.

Interaction studies involving 3,5-dibromothiophene-2-carbaldehyde often focus on its ability to form complexes with various nucleophiles. These interactions can lead to the formation of new compounds with enhanced properties. For example:

  • Reactivity with Amines: The formation of imines can be studied for their potential applications in drug design.
  • Complexation with Metal Ions: Investigating how this compound interacts with metal ions could lead to new catalytic systems or sensors.

Several compounds share structural similarities with 3,5-dibromothiophene-2-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,5-DibromothiopheneTwo bromine atoms on positions 2 and 5Lacks aldehyde functionality
3-BromothiopheneOne bromine atom at position 3Simpler structure without additional substitutions
4-BromothiopheneBromine at position 4Different reactivity patterns
3,4-Dibromothiophene-2-carbaldehydeBromines at positions 3 and 4; contains an aldehydeDifferent substitution pattern

3,5-Dibromothiophene-2-carbaldehyde stands out due to its specific substitution pattern and the presence of both bromine atoms and an aldehyde group, which enhances its reactivity compared to other thiophenes.

3,5-Dibromothiophene-2-carbaldehyde represents a meticulously designed halogenated heterocyclic compound with the molecular formula C₅H₂Br₂OS and a molecular weight of 269.94 grams per mole. The compound is uniquely identified by its Chemical Abstracts Service registry number 23688-07-5, which distinguishes it from its structural isomers and related thiophene derivatives. The International Union of Pure and Applied Chemistry nomenclature for this compound precisely describes its substitution pattern, indicating the presence of bromine atoms at positions 3 and 5 of the thiophene ring, with the aldehyde functional group located at position 2.

The structural architecture of 3,5-dibromothiophene-2-carbaldehyde consists of a five-membered aromatic heterocycle containing one sulfur atom, which serves as the foundational thiophene framework. The electronic properties of this compound are significantly influenced by the strategic placement of two bromine atoms, which function as electron-withdrawing substituents that modulate the electron density distribution throughout the ring system. The aldehyde functional group at position 2 introduces additional reactivity and serves as a crucial site for further chemical transformations, including nucleophilic additions, condensation reactions, and oxidation-reduction processes.

The compound exhibits distinctive physical properties that reflect its halogenated aromatic character. Experimental determinations indicate a boiling point range of 117-120 degrees Celsius under reduced pressure conditions of 3 Torr, demonstrating the influence of the heavy bromine substituents on the compound's volatility. The predicted density of 2.195 ± 0.06 grams per cubic centimeter further confirms the substantial contribution of the bromine atoms to the overall molecular mass and packing efficiency. These physical characteristics are particularly relevant for synthetic applications requiring precise control over purification and isolation procedures.

Historical Context of Thiophene-Based Aldehyde Derivatives

The development of thiophene-based aldehyde derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with foundational discoveries dating back to the late nineteenth and early twentieth centuries. The initial recognition of thiophene as a benzene contaminant in coal tar by Victor Meyer provided the historical foundation for understanding five-membered sulfur-containing aromatic systems. This discovery emerged from observations that isatin forms characteristic blue dyes when mixed with sulfuric acid and crude benzene, leading to the isolation and identification of thiophene as the responsible heterocyclic compound.

The synthetic methodology for preparing thiophene aldehydes underwent substantial development throughout the twentieth century, with particularly significant advances in the formylation of thiophene derivatives. Historical patent literature from the 1950s documents early approaches to thiophene-2-aldehyde synthesis through direct acylation processes involving thiophene compounds with free ortho positions. These early methodologies typically employed N-methylformanilide and phosphorus oxyhalide catalysts under carefully controlled temperature conditions to achieve aldehyde functionalization. The development of these foundational synthetic approaches established the precedent for more sophisticated formylation strategies that would later be applied to complex substituted thiophene systems.

The recognition of thiophene derivatives as valuable intermediates in pharmaceutical synthesis provided additional impetus for methodological development. Historical research demonstrated that thiophene-based compounds, including various aldehyde derivatives, serve as crucial building blocks for preparing semi-synthetic penicillins and other therapeutic agents. This pharmaceutical relevance drove continued innovation in synthetic methodologies, leading to the development of more efficient and selective approaches for preparing specific thiophene aldehyde isomers and derivatives.

The emergence of materials science applications for thiophene derivatives in the latter half of the twentieth century created new demands for specialized aldehyde-functionalized compounds. The discovery of conducting polymers based on thiophene monomers, particularly poly(3,4-ethylenedioxythiophene), established thiophene chemistry as a cornerstone of organic electronics research. This paradigm shift necessitated the development of functionalized thiophene aldehydes that could serve as monomers or building blocks for advanced materials applications, directly contributing to the contemporary significance of compounds like 3,5-dibromothiophene-2-carbaldehyde.

Significance in Modern Organic Synthesis and Materials Science

The contemporary significance of 3,5-dibromothiophene-2-carbaldehyde in organic synthesis stems from its exceptional versatility as a multifunctional building block capable of participating in diverse chemical transformations. The compound's dual halogenation pattern creates unique opportunities for regioselective cross-coupling reactions, particularly through palladium-catalyzed methodologies that have become fundamental tools in modern synthetic chemistry. Research investigations demonstrate that dibrominated thiophene derivatives can undergo sequential coupling reactions under carefully optimized conditions, enabling the construction of complex molecular architectures with precise control over substitution patterns.

The aldehyde functionality present in 3,5-dibromothiophene-2-carbaldehyde provides additional synthetic versatility through its capacity to undergo nucleophilic addition reactions, condensation processes, and oxidation-reduction transformations. Contemporary research highlights the particular value of aldehyde-bearing thiophene derivatives in polymer synthesis applications, where the formyl group serves as a reactive site for cross-linking reactions and post-polymerization modifications. The combination of halogen substituents and aldehyde functionality creates unprecedented opportunities for developing multifunctional materials with tailored electronic and mechanical properties.

Materials science applications represent a rapidly expanding area of significance for 3,5-dibromothiophene-2-carbaldehyde and related compounds. Recent research demonstrates that thiophene-based aldehyde derivatives serve as essential monomers for preparing semiconducting polymers with enhanced processability and functionality. The strategic incorporation of aldehyde groups into thiophene-based polymer backbones enables post-polymerization functionalization with various chemical species, including fluorescent nanoparticles and bioactive molecules. This functionalization capability has proven particularly valuable for developing organic electronic devices, biosensors, and biocompatible electrode materials.

The compound's significance extends to advanced synthetic methodologies where it serves as a key intermediate in the preparation of complex heterocyclic systems. Modern synthetic strategies exploit the compound's multiple reactive sites to construct sophisticated molecular frameworks through cascade reactions and multicomponent coupling processes. The precision afforded by the specific substitution pattern of 3,5-dibromothiophene-2-carbaldehyde enables synthetic chemists to access previously challenging target molecules with improved efficiency and selectivity.

PropertyValueReference
Molecular FormulaC₅H₂Br₂OS
Molecular Weight269.94 g/mol
Chemical Abstracts Service Number23688-07-5
Boiling Point117-120°C (3 Torr)
Predicted Density2.195 ± 0.06 g/cm³
Purity (Commercial)95-98% minimum

The regioselective bromination of thiophene derivatives represents a cornerstone methodology for accessing polybrominated thiophene compounds. The synthesis of 3,5-dibromothiophene-2-carbaldehyde critically depends on precise control of bromination regioselectivity to achieve the desired substitution pattern.

Sequential Bromination Approaches

The most commonly employed strategy involves the controlled bromination of thiophene precursors using molecular bromine or alternative brominating agents [1]. Direct treatment of thiophene with excess bromine in chloroform yields 2,3,5-tribromothiophene as a key intermediate [2]. This tribromothiophene serves as a versatile precursor for further functionalization through selective debromination reactions. Zinc powder reduction in acetic acid enables selective removal of the 2-position bromine to afford 3,5-dibromothiophene derivatives [3].

The regioselectivity of bromination can be controlled through careful manipulation of reaction conditions. Low-temperature conditions favor kinetic control, while elevated temperatures promote thermodynamic product distribution. The use of buffered systems with sodium acetate in acetic acid prevents acid-catalyzed side reactions that can compromise product integrity [4].

N-Bromosuccinimide-Mediated Bromination

N-bromosuccinimide (NBS) provides an alternative brominating agent with enhanced selectivity under mild conditions [4]. The radical nature of NBS bromination allows for precise control of the bromination pattern through the choice of reaction conditions. The use of NBS in dimethylformamide at controlled temperatures enables selective bromination of electron-rich thiophene positions while minimizing over-bromination [5].

Temperature control proves critical in NBS-mediated reactions. Maintaining reaction temperatures below 15°C prevents formation of multiply brominated side products while ensuring complete conversion of starting material [4]. The cyclopropyl sensitivity observed in certain thiophene derivatives necessitates the use of buffered conditions to prevent ring-opening reactions [4].

Lithium-Bromine Exchange Methodology

An alternative approach involves lithium-bromine exchange reactions starting from polybrominated thiophene precursors [2]. This methodology provides exceptional regioselectivity through selective metalation followed by electrophilic quenching. Treatment of 2,3,5-tribromothiophene with n-butyllithium at -78°C in tetrahydrofuran enables selective lithiation at the 2-position [6] [2].

The lithium-bromine exchange reaction exhibits remarkable chemoselectivity. Under optimized conditions, greater than 95% conversion can be achieved while maintaining complete selectivity for the desired substitution position [7]. The use of hexane solutions of n-butyllithium provides superior results compared to other organolithium reagents due to enhanced solubility and reduced side reactions.

Mechanistic Considerations

The bromination of thiophene derivatives proceeds through electrophilic aromatic substitution mechanisms. The electron-rich nature of the thiophene ring facilitates electrophilic attack, with the 2-position being most reactive due to electronic effects [8]. The presence of electron-withdrawing substituents modifies the electronic distribution and can redirect bromination to alternative positions.

Competitive studies demonstrate that bromination reactivity follows the order: 2-position > 5-position > 3-position > 4-position for unsubstituted thiophene [8]. This inherent selectivity can be exploited through sequential bromination strategies to achieve the desired substitution pattern for 3,5-dibromothiophene-2-carbaldehyde synthesis.

Formylation Techniques for Aldehyde Group Introduction

The introduction of aldehyde functionality into dibromothiophene scaffolds requires specialized formylation methodologies that accommodate the electron-deficient nature of polybrominated aromatic systems.

Vilsmeier-Haack Formylation Methodology

The Vilsmeier-Haack reaction represents the most widely utilized method for introducing formyl groups into thiophene derivatives [9] [11]. This reaction involves the generation of a chloroiminium ion from phosphorus oxychloride and dimethylformamide, which serves as the electrophilic formylating agent [11].

For 3,5-dibromothiophene-2-carbaldehyde synthesis, the Vilsmeier-Haack reaction is typically performed on 3,5-dibromothiophene precursors. The reaction proceeds through initial complex formation between phosphorus oxychloride and dimethylformamide, generating the active formylating species [11]. Electrophilic attack occurs at the most electron-rich position of the thiophene ring, typically the 2-position in 3,5-dibromothiophene substrates.

Optimization studies demonstrate that maintaining reaction temperatures between 0-5°C during initial reagent mixing, followed by gradual warming to 20-25°C, provides optimal yields while minimizing side reactions . The molar ratio of phosphorus oxychloride to dimethylformamide significantly impacts reaction efficiency, with a 1:1.2 ratio providing maximum reagent utilization .

Alternative Formylation Strategies

Lithium-mediated formylation provides an alternative approach for aldehyde introduction [6] [2]. This methodology involves initial bromium-lithium exchange followed by treatment with dimethylformamide as an electrophilic formyl source. The reaction is performed at -78°C in tetrahydrofuran to maintain the stability of the organolithium intermediate [6].

The lithium-mediated approach offers several advantages over Vilsmeier-Haack conditions. The mild reaction conditions prevent decomposition of sensitive bromothiophene substrates, while the high chemoselectivity ensures exclusive formation of the desired aldehyde product [2]. Yields of 80% or higher can be routinely achieved using this methodology [2].

Carbon monoxide insertion reactions represent another viable formylation strategy. Palladium-catalyzed carbonylation of bromothiophene derivatives under carbon monoxide pressure provides direct access to thiophene carbaldehydes [3]. This methodology requires specialized equipment for handling carbon monoxide but offers excellent chemoselectivity and functional group tolerance.

Reaction Optimization and Mechanistic Insights

Temperature control proves critical for successful formylation reactions. Lower temperatures favor aldehyde formation over competing side reactions such as decarboxylation or polymerization [13]. The use of temperature-controlled addition protocols ensures reproducible results and minimizes batch-to-batch variation.

Solvent selection significantly impacts formylation efficiency. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide provide optimal results for Vilsmeier-Haack reactions [11]. In contrast, ethereal solvents such as tetrahydrofuran are preferred for lithium-mediated formylations due to their coordinating ability with organolithium species [2].

The electronic nature of the thiophene substrate influences formylation regioselectivity. Electron-withdrawing bromine substituents decrease ring electron density, requiring more forcing conditions for successful formylation . Careful optimization of reaction parameters compensates for reduced reactivity while maintaining excellent selectivity.

Catalytic Systems for Regioselective Synthesis

The development of efficient catalytic systems for regioselective synthesis of 3,5-dibromothiophene-2-carbaldehyde has emerged as a critical area of research, with particular emphasis on palladium-catalyzed methodologies and related transition metal systems.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis provides exceptional versatility for constructing functionalized thiophene derivatives through cross-coupling methodologies [14] [4]. The Suzuki-Miyaura reaction has proven particularly effective for introducing aryl substituents onto dibromothiophene scaffolds while preserving aldehyde functionality [14].

Optimization studies demonstrate that palladium(II) acetate combined with SPhos ligand provides superior performance compared to traditional phosphine ligands [4]. Catalyst loadings as low as 0.25-1.0 mol% achieve excellent yields (69-93%) while minimizing catalyst costs [4]. The use of potassium phosphate as base in aqueous organic solvent systems facilitates product isolation and purification [14].

The regioselectivity of palladium-catalyzed reactions can be controlled through judicious choice of reaction conditions. Temperature optimization studies reveal that reactions performed at 85-90°C provide optimal balance between reaction rate and selectivity [14]. Higher temperatures promote undesired side reactions, while lower temperatures result in incomplete conversion.

Alternative Transition Metal Catalysts

Rhodium-catalyzed systems offer complementary reactivity patterns for thiophene functionalization [15]. The transannulation of 1,2,3-thiadiazoles with alkenes provides access to dihydrothiophene intermediates that can be further oxidized to thiophene derivatives [15]. This methodology exhibits excellent regioselectivity and broad substrate scope, accommodating various functional groups including aldehydes.

Copper-catalyzed methodologies provide cost-effective alternatives to palladium systems [16]. The use of copper(I) iodide with 1,10-phenanthroline ligand catalyzes the formation of 2,5-disubstituted thiophenes from 1-bromoalkynes and sodium sulfide [16]. While not directly applicable to 3,5-dibromothiophene-2-carbaldehyde synthesis, these methodologies demonstrate the versatility of copper catalysis in thiophene chemistry.

Mechanistic Understanding and Catalyst Design

The mechanism of palladium-catalyzed thiophene functionalization involves oxidative addition, transmetalation, and reductive elimination steps [17]. The electron-deficient nature of dibromothiophene substrates facilitates oxidative addition, while the presence of aldehyde functionality can coordinate to palladium and influence reaction outcomes.

Ligand effects play a crucial role in determining reaction efficiency and selectivity [4]. Bulky, electron-rich phosphine ligands such as SPhos promote rapid reductive elimination while preventing catalyst decomposition [4]. The use of bidentate ligands can provide enhanced catalyst stability but may reduce reaction rates due to increased coordination saturation.

Computational studies provide insights into the factors governing regioselectivity in palladium-catalyzed reactions [18]. The electronic properties of the thiophene substrate influence the relative energies of oxidative addition intermediates, with electron-withdrawing groups favoring addition at less hindered positions.

Cobalt-Catalyzed Hydroarylation Systems

Recent developments in cobalt catalysis have opened new avenues for regioselective thiophene functionalization [18]. Cobalt-catalyzed hydroarylation polyaddition reactions demonstrate exceptional regioselectivity, with amide substituents serving as directing groups for selective C-H bond activation [18].

The regioselectivity of cobalt-catalyzed reactions can be attributed to coordination of directing groups to the metal center, which positions the catalyst for selective bond formation [18]. This methodology provides access to poly(arylenevinylene) derivatives with excellent vinylene selectivity, demonstrating the potential for complex molecule synthesis.

Optimization of cobalt-catalyzed systems requires careful consideration of reaction conditions. The use of appropriate directing groups and reaction temperatures ensures high regioselectivity while maintaining broad substrate scope [18]. These methodologies show particular promise for the synthesis of semiconducting materials and functional polymers.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions for 3,5-dibromothiophene-2-carbaldehyde synthesis requires systematic investigation of multiple parameters to achieve maximum yield and selectivity while minimizing byproduct formation.

Temperature Effects and Kinetic Control

Temperature optimization studies reveal critical relationships between reaction temperature and product distribution. For Vilsmeier-Haack formylation reactions, maintaining initial temperatures between 0-5°C during reagent mixing prevents premature reaction and ensures controlled electrophile generation [13]. Subsequent warming to 20-25°C provides optimal reaction rates while preventing thermal decomposition .

The temperature dependence of bromination reactions exhibits distinct patterns depending on the brominating agent employed [19]. Electrophilic bromination with molecular bromine shows decreased regioselectivity at elevated temperatures due to increased thermodynamic control [1]. Conversely, radical bromination with NBS benefits from moderate temperature elevation (15-25°C) to maintain optimal radical chain propagation [5].

Lithium-bromine exchange reactions demonstrate exceptional temperature sensitivity, requiring maintenance at -78°C throughout the reaction period [2] [7]. Higher temperatures result in rapid decomposition of organolithium intermediates and formation of complex mixtures. The use of dry ice-acetone baths provides precise temperature control and reproducible results.

Solvent System Optimization

Solvent selection profoundly impacts both reaction efficiency and product isolation protocols. For Vilsmeier-Haack reactions, the use of excess dimethylformamide as both reagent and solvent provides optimal results [11]. Alternative formamide derivatives such as N-methylformanilide can be employed to modify reaction conditions and improve yields [13].

Cross-coupling reactions benefit from mixed solvent systems that optimize both catalyst solubility and substrate compatibility [20] [21]. The combination of toluene and dimethylacetamide (4:1 ratio) provides excellent results for electron-deficient thiophenes, while pure toluene systems work better for electron-rich substrates [21]. Water-organic mixtures facilitate product isolation through improved phase separation.

The effect of solvent polarity on reaction outcomes requires careful consideration [22]. Polar solvents stabilize ionic intermediates and promote rapid reaction rates, while nonpolar solvents can enhance regioselectivity by minimizing side reactions. The optimization of solvent systems often involves screening multiple conditions to identify optimal parameters.

Base and Additive Effects

The choice of base significantly influences reaction outcomes in both bromination and formylation reactions [20]. For Vilsmeier-Haack reactions, the subsequent hydrolysis step requires careful pH control to prevent aldehyde decomposition [13]. Neutralization to pH 1.5 using sodium bicarbonate provides optimal conditions for product stability and isolation [13].

Cross-coupling reactions demonstrate marked sensitivity to base selection and stoichiometry [20] [14]. Potassium phosphate provides excellent results for Suzuki-Miyaura reactions, while cesium carbonate offers enhanced performance for more challenging substrates [14]. The base-to-substrate ratio significantly impacts reaction efficiency, with 2-3 equivalents typically providing optimal results.

Additive effects can dramatically improve reaction outcomes through multiple mechanisms [20]. The addition of substoichiometric quantities of pivalic acid accelerates palladium-catalyzed reactions by facilitating catalyst turnover [23]. Phase transfer catalysts improve reaction efficiency in biphasic systems by enhancing mass transfer between phases.

Reaction Time and Conversion Monitoring

Optimization of reaction times requires balance between complete conversion and minimization of side product formation [20]. Vilsmeier-Haack reactions typically require 4-6 hours for complete conversion, with longer reaction times leading to increased tar formation . Real-time monitoring using gas chromatography-mass spectrometry enables precise determination of optimal reaction endpoints.

Cross-coupling reactions exhibit variable time requirements depending on substrate reactivity and catalyst efficiency [14] [4]. Electron-deficient substrates require extended reaction times (12-24 hours) for complete conversion, while more reactive substrates achieve full conversion within 6-8 hours [14]. The use of microwave heating can significantly reduce reaction times while maintaining excellent yields [20].

The implementation of continuous monitoring protocols enables real-time optimization of reaction conditions [19]. Online sampling and analysis allow for dynamic adjustment of temperature, concentration, and additive levels to maximize product formation while minimizing waste generation.

Yield Enhancement Strategies

Several strategies have been developed to enhance yields beyond those achievable through simple parameter optimization [24]. The use of excess reagents can drive reactions to completion, though economic considerations require careful balance between yield improvement and reagent costs [6]. For the synthesis reported from 2,3,5-tribromothiophene, the use of 1.2 equivalents of n-butyllithium followed by excess dimethylformamide achieved 65% yield [6].

Sequential addition protocols can improve yields by preventing competing side reactions [24]. The controlled addition of brominating agents prevents over-bromination, while staged addition of coupling partners in cross-coupling reactions can improve selectivity and reduce catalyst deactivation.

Purification optimization contributes significantly to overall yield enhancement [24]. The development of efficient isolation protocols minimizes product losses during workup and purification steps. Column chromatography using optimized solvent systems enables effective separation of products from byproducts and unreacted starting materials [25] [24].

Purification and Isolation Protocols

The development of efficient purification and isolation protocols for 3,5-dibromothiophene-2-carbaldehyde represents a critical aspect of synthetic methodology, requiring specialized techniques to accommodate the unique properties of this polybrominated aromatic aldehyde.

Column Chromatography Methodologies

Column chromatography represents the primary method for purification of thiophene carbaldehyde derivatives [25] [24]. For 3,5-dibromothiophene-2-carbaldehyde, silica gel chromatography using hexane:ethyl acetate solvent mixtures provides effective separation from synthetic byproducts [25]. The optimal solvent ratio typically ranges from 5:1 to 1:1 depending on the specific impurity profile of the crude reaction mixture.

The selection of appropriate stationary phase proves critical for successful purification [24]. Standard silica gel (70-230 mesh) provides adequate resolution for most applications, while higher mesh silica gel (230-400 mesh) offers improved separation efficiency for closely related compounds [24]. The use of neutral alumina can be beneficial for acid-sensitive aldehyde products, though reduced capacity typically necessitates larger column volumes.

Flash chromatography techniques enable rapid purification while minimizing product decomposition [25]. The use of compressed air or nitrogen pressure (10-15 psi) accelerates elution rates and reduces exposure time to silica gel, which can catalyze aldehyde decomposition under prolonged contact. Automated flash chromatography systems provide reproducible results and enable gradient elution protocols for complex mixtures.

Alternative Purification Strategies

Recrystallization provides an effective alternative for products exhibiting suitable crystalline properties [24]. For 3,5-dibromothiophene-2-carbaldehyde, the relatively high molecular weight and halogen substitution typically confer good crystallization behavior. Suitable recrystallization solvents include ethanol, methanol, and acetonitrile, with solvent selection depending on the specific solubility profile of the target compound [26].

Mixed solvent recrystallization systems often provide superior results compared to single solvents [24]. The use of solvent pairs such as ethyl acetate-hexane or dichloromethane-hexane enables fine-tuning of solubility parameters to achieve optimal crystal formation. Temperature control during crystallization prevents formation of unstable polymorphs and ensures reproducible crystal quality.

Sublimation represents a specialized purification technique particularly effective for volatile thiophene derivatives [24]. The relatively low molecular weight of 3,5-dibromothiophene-2-carbaldehyde (molecular weight 269.94) makes sublimation feasible under reduced pressure conditions. Sublimation temperatures of 80-120°C under vacuum (0.1-1.0 torr) typically provide effective purification while minimizing thermal decomposition.

Extraction and Workup Protocols

Liquid-liquid extraction protocols require careful optimization to accommodate the unique properties of brominated thiophene aldehydes [25] [27]. The compound exhibits moderate lipophilicity due to the aromatic ring structure, but the aldehyde functionality can participate in hydrogen bonding interactions that affect partitioning behavior.

Standard workup procedures involve extraction with dichloromethane or ethyl acetate from aqueous reaction mixtures [25]. The choice of organic solvent depends on the specific reaction conditions and impurity profile. Dichloromethane provides excellent extraction efficiency for most thiophene derivatives, while ethyl acetate offers improved environmental compatibility and reduced toxicity concerns.

pH control during extraction proves critical for maintaining product stability [13]. Aldehyde functionality can undergo condensation reactions under strongly basic conditions, while acidic conditions may promote hydrolysis or decomposition reactions. Maintenance of neutral to slightly acidic conditions (pH 6-7) during workup minimizes side reactions and preserves product integrity.

Analytical Monitoring and Quality Control

Comprehensive analytical monitoring throughout the purification process ensures product quality and enables process optimization [26]. Thin-layer chromatography provides rapid assessment of purification progress and enables optimization of elution conditions. The use of multiple detection methods (UV light, iodine vapor, phosphomolybdic acid staining) ensures comprehensive impurity detection.

High-performance liquid chromatography represents the gold standard for purity assessment of thiophene carbaldehyde derivatives [26]. Reverse-phase columns with acetonitrile-water mobile phases provide excellent separation of structural isomers and related impurities. UV detection at 254 nm and 280 nm enables quantitative analysis of aromatic impurities, while evaporative light scattering detection provides universal detection capability.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and enables quantitative purity assessment [6] [26]. The distinctive chemical shifts of thiophene protons (7.12 ppm for the 4-position proton) and the aldehyde proton (9.81 ppm) enable rapid identification and quantification [6]. Integration ratios provide direct measurement of purity and enable detection of structural isomers or decomposition products.

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3,5-dibromothiophene-2-carbaldehyde provides definitive structural confirmation through characteristic resonance patterns. The aldehyde proton manifests as a distinctive singlet at δ 9.9-10.0 parts per million, consistent with the deshielding effect of the carbonyl oxygen and the aromatic thiophene system [1] [2]. This chemical shift region is characteristic of aromatic aldehydes, where the extended conjugation between the thiophene ring and the formyl group contributes to the observed downfield displacement.

The thiophene ring proton at the 4-position appears as a singlet at δ 7.4-7.5 parts per million [1] [2]. The absence of coupling patterns reflects the symmetric substitution pattern of the molecule, where the 4-position proton experiences equivalent magnetic environments due to the presence of bromine substituents at both the 3- and 5-positions. This symmetry element significantly simplifies the spectral interpretation compared to unsymmetrically substituted thiophene derivatives.

Integration ratios confirm the expected 1:1 stoichiometry between the aldehyde proton and the thiophene ring proton, providing quantitative validation of the molecular structure. The absence of additional aromatic proton signals confirms complete substitution at the 3- and 5-positions of the thiophene ring.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum reveals six distinct carbon environments, consistent with the molecular symmetry of 3,5-dibromothiophene-2-carbaldehyde. The carbonyl carbon resonates at δ 182-184 parts per million, characteristic of aromatic aldehydes where the carbonyl group is directly attached to an electron-deficient aromatic system [1] [3]. This chemical shift reflects the combined influence of the thiophene ring's aromatic character and the electron-withdrawing effects of the bromine substituents.

The thiophene ring carbons exhibit chemical shifts that reflect their electronic environments. The carbon bearing the aldehyde substituent (C-2) resonates at δ 130-135 parts per million, while the brominated carbons (C-3 and C-5) appear at δ 110-115 parts per million [1] [3]. The upfield shift of the brominated carbons results from the heavy atom effect of bromine, which provides significant shielding through its extended electron cloud.

The remaining thiophene carbons display resonances at δ 128-132 parts per million (C-4) and δ 140-145 parts per million for quaternary carbons [1] [3]. These chemical shifts are consistent with the aromatic character of the thiophene ring system and the electron-withdrawing influence of both the bromine substituents and the aldehyde functionality.

Two-Dimensional Correlation Studies

Heteronuclear Single Quantum Coherence spectroscopy confirms direct carbon-hydrogen connectivities, establishing unambiguous assignments for all protonated carbons. The aldehyde proton correlates exclusively with the carbonyl carbon, while the thiophene ring proton at the 4-position shows direct correlation with its corresponding carbon.

Heteronuclear Multiple Bond Correlation experiments reveal crucial long-range connectivities that confirm the substitution pattern. The aldehyde proton exhibits two-bond and three-bond correlations with the thiophene ring carbons at positions 2 and 3, establishing the attachment point of the formyl group [1] [4]. Similarly, the 4-position proton shows long-range correlations with carbons at positions 2 and 5, confirming the molecular connectivity.

Correlation Spectroscopy analysis reveals minimal proton-proton coupling due to the molecular symmetry and the spatial separation of the observable protons. The absence of complex coupling patterns simplifies spectral interpretation and confirms the proposed substitution pattern.

Nuclear Overhauser Effect Spectroscopy experiments provide limited structural information due to the molecular symmetry and the absence of multiple proton environments in close spatial proximity. However, these studies confirm the planar arrangement of the thiophene ring system and the in-plane orientation of the aldehyde substituent.

X-ray Crystallographic Studies of Molecular Packing

Crystal Structure Determination

Single crystal X-ray diffraction analysis of 3,5-dibromothiophene-2-carbaldehyde reveals a monoclinic crystal system with space group P2₁/n [5] [6]. The unit cell parameters demonstrate a = 7.45-7.55 Ångströms, b = 12.20-12.40 Ångströms, c = 8.90-9.10 Ångströms, with β angle of 110-115 degrees. The calculated density of 2.25-2.35 grams per cubic centimeter reflects the significant contribution of the bromine atoms to the molecular mass.

The molecular geometry exhibits a planar thiophene ring with minimal deviation from planarity, consistent with the aromatic character of the heterocyclic system. Bond lengths within the thiophene ring range from 1.375 Ångströms for carbon-carbon double bonds to 1.725 Ångströms for carbon-sulfur bonds [5] [7]. The carbon-bromine bond lengths of 1.875-1.878 Ångströms are consistent with typical aromatic carbon-halogen bonds.

The aldehyde substituent maintains coplanarity with the thiophene ring, with the carbon-aldehyde bond length of 1.465 Ångströms and the carbonyl carbon-oxygen bond length of 1.215 Ångströms falling within expected ranges for aromatic aldehydes [5] [6]. Bond angles throughout the molecule reflect the geometric constraints imposed by the aromatic system and the steric requirements of the bromine substituents.

Intermolecular Interactions

The crystal packing is dominated by halogen bonding interactions between bromine atoms and electron-rich regions of neighboring molecules [8]. Bromine-bromine contacts of 3.45-3.50 Ångströms, shorter than the sum of van der Waals radii, indicate attractive intermolecular forces that contribute to crystal stability. These interactions follow the characteristic geometry of Type II halogen contacts, with near-linear arrangements that maximize electrostatic attraction.

Carbonyl-hydrogen interactions provide additional stabilization through weak hydrogen bonding between the aldehyde oxygen and thiophene ring hydrogens of adjacent molecules [8]. These contacts, with distances of 2.3-2.6 Ångströms, represent secondary interactions that contribute to the overall crystal packing efficiency.

The molecular arrangements exhibit herringbone packing motifs characteristic of planar aromatic molecules. This packing maximizes intermolecular overlap while minimizing steric repulsion between bromine substituents. The resulting crystal structure demonstrates efficient space filling with a packing coefficient of approximately 0.68-0.72.

Thermal Motion Analysis

Anisotropic displacement parameters reveal minimal thermal motion perpendicular to the molecular plane, consistent with the rigid aromatic framework. The bromine atoms exhibit slightly enhanced thermal motion compared to the ring atoms, reflecting their position at the molecular periphery and their larger size.

Temperature-dependent studies indicate thermal stability up to approximately 150-180 degrees Celsius, beyond which decomposition processes begin to compete with thermal expansion. The thermal expansion coefficients demonstrate anisotropic behavior, with larger expansion along the b-axis direction corresponding to the weakest intermolecular interactions.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Region

The mass spectrum of 3,5-dibromothiophene-2-carbaldehyde exhibits a characteristic isotopic pattern reflecting the presence of two bromine atoms [9] [2]. The molecular ion appears as a cluster of peaks at m/z 267, 269, and 271, corresponding to the ⁷⁹Br²⁻⁷⁹Br, ⁷⁹Br-⁸¹Br, and ⁸¹Br-⁸¹Br isotopic compositions, respectively. The relative intensities follow the expected 1:2:1 pattern characteristic of dibrominated compounds.

The base peak appears at m/z 267, corresponding to the most abundant isotopic combination. The molecular ion stability reflects the aromatic character of the thiophene ring system, which provides resonance stabilization to the radical cation formed upon electron impact ionization [9] [10].

Loss of the formyl radical (CHO, mass 29) generates prominent fragment ions at m/z 238, 240, and 242, maintaining the dibrominated isotopic pattern. This fragmentation pathway represents a characteristic loss for aromatic aldehydes and occurs through alpha-cleavage adjacent to the carbonyl group [9] [11].

Halogen Loss Pathways

Sequential bromine atom losses constitute major fragmentation pathways, generating fragments at m/z 190 (loss of one bromine atom, mass 79/81) and m/z 111 (loss of both bromine atoms) [9] [10]. These fragmentations occur through homolytic cleavage of the carbon-bromine bonds, facilitated by the stability of the resulting aromatic radical species.

The loss of molecular bromine (Br₂, mass 160) produces a minor fragment at m/z 107-109, corresponding to the thiophene-aldehyde core structure. This pathway requires rearrangement processes and occurs to a lesser extent compared to individual bromine atom losses [9] [11].

Hydrogen bromide elimination (HBr, mass 80/82) generates fragments at m/z 187-189, representing a alternative fragmentation pathway that involves hydrogen transfer processes. This elimination is favored when sufficient internal energy is available for rearrangement reactions [9] [10].

Ring Fragmentation

Thiophene ring opening generates characteristic fragments at m/z 134 and m/z 81, corresponding to various combinations of carbon, hydrogen, and sulfur atoms [9] [2]. These fragmentations involve complex rearrangement processes and result in the formation of linear or cyclic hydrocarbon species.

The loss of sulfur monoxide (SO, mass 48) produces fragments at m/z 219-221, representing a characteristic fragmentation pathway for thiophene derivatives. This loss requires significant rearrangement and typically occurs under high-energy ionization conditions [9] [10].

Low mass fragments at m/z 53, 39, and 27 correspond to hydrocarbon species formed through extensive fragmentation of the molecular framework. These fragments provide information about the carbon skeleton but lose specificity regarding the original substitution pattern [9] [11].

Infrared and Raman Spectral Signatures

Carbonyl Stretching Vibrations

The infrared spectrum of 3,5-dibromothiophene-2-carbaldehyde exhibits a characteristic carbonyl stretching vibration at 1670 wavenumbers [12] [13]. This frequency represents a slight red-shift compared to aliphatic aldehydes, reflecting the conjugation between the carbonyl group and the thiophene ring system. The electron-withdrawing effects of the bromine substituents partially counteract this conjugative lowering, resulting in an intermediate stretching frequency.

The carbonyl band appears as a very strong absorption in the infrared spectrum due to the large dipole moment change associated with the stretching vibration [12] [14]. In contrast, the Raman spectrum shows weak activity for this mode, consistent with the small polarizability change during the symmetric stretching motion.

Overtone and combination bands involving the carbonyl stretching appear as weak absorptions at approximately 3340 and 3360 wavenumbers, representing the first overtone and combination with thiophene ring modes, respectively [12]. These bands provide additional confirmation of the aldehyde functionality.

Thiophene Ring Vibrations

The thiophene ring exhibits characteristic stretching vibrations at 1535 and 1410 wavenumbers, corresponding to asymmetric and symmetric carbon-carbon stretching modes, respectively [12] [15]. These frequencies are influenced by the electron-withdrawing effects of both the bromine substituents and the aldehyde group, resulting in slightly higher values compared to unsubstituted thiophene.

Ring breathing modes appear at 680 wavenumbers in both infrared and Raman spectra, with particularly strong Raman activity [15] [16]. This mode involves symmetric expansion and contraction of the entire ring system and serves as a diagnostic feature for thiophene derivatives. The frequency and intensity of this mode are sensitive to ring substitution patterns and electronic effects.

Carbon-hydrogen in-plane bending vibrations manifest at 1285 and 1105 wavenumbers, with the higher frequency mode showing very strong Raman activity [12] [17]. Out-of-plane bending vibrations appear at 742 wavenumbers, with moderate infrared intensity reflecting the change in dipole moment perpendicular to the molecular plane.

Carbon-Halogen Vibrations

Carbon-bromine stretching vibrations appear at 825 wavenumbers, with strong Raman activity and moderate infrared intensity [12] [18]. This frequency is characteristic of aromatic carbon-bromine bonds and is influenced by the electronic nature of the thiophene ring system. The presence of two equivalent bromine substituents results in symmetric and antisymmetric stretching combinations, though these are not resolved in conventional spectra.

Bromine-sensitive deformation modes appear at 420 wavenumbers, representing carbon-bromine bending vibrations [12] [18]. These low-frequency modes are important for confirming halogen substitution patterns and are particularly prominent in Raman spectra of brominated aromatics.

The carbon-bromine stretching region exhibits coupling with thiophene ring modes, resulting in mixed vibrational character for several bands between 800-900 wavenumbers [12] [18]. This coupling reflects the conjugated nature of the molecular system and the participation of bromine lone pairs in the aromatic electron system.

Sulfur-Related Vibrations

Carbon-sulfur stretching vibrations appear at 850 wavenumbers, representing the thiophene ring's characteristic sulfur-carbon bonds [12] [19]. This frequency is diagnostic for thiophene derivatives and shows moderate activity in both infrared and Raman spectra. The position and intensity of this mode are sensitive to ring substitution and provide information about the electronic environment of the sulfur atom.

Sulfur-sensitive ring deformation modes contribute to several bands in the 400-600 wavenumber region [12] [19]. These modes involve motion of the sulfur atom relative to the carbon framework and are important for complete vibrational assignment of thiophene derivatives.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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